Nelipepimut-S

Description

Properties

Key on ui mechanism of action |

NeuVax is a HER2/neu peptide-based T-cell immunotherapy aimed at preventing disease recurrence and prolonging survival in cancer patients that have tumors which express the HER2/neu oncoprotein. To date, clinical study results have demonstrated that NeuVax significantly reduces the rate of cancer recurrence while showing minimal side effects. [Apthera Press release] |

|---|---|

CAS No. |

160212-35-1 |

Molecular Formula |

C50H78N10O11 |

Molecular Weight |

995.2 g/mol |

IUPAC Name |

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-methylpentanoyl]amino]-3-phenylpropanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoic acid |

InChI |

InChI=1S/C50H78N10O11/c1-8-31(6)42(60-44(64)35(52)21-15-16-22-51)49(69)58-37(25-33-17-11-9-12-18-33)45(65)53-27-41(62)55-40(28-61)48(68)57-36(23-29(2)3)46(66)54-32(7)43(63)56-38(26-34-19-13-10-14-20-34)47(67)59-39(50(70)71)24-30(4)5/h9-14,17-20,29-32,35-40,42,61H,8,15-16,21-28,51-52H2,1-7H3,(H,53,65)(H,54,66)(H,55,62)(H,56,63)(H,57,68)(H,58,69)(H,59,67)(H,60,64)(H,70,71)/t31-,32-,35-,36-,37-,38-,39-,40-,42-/m0/s1 |

InChI Key |

AHOKKYCUWBLDST-QYULHYBRSA-N |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)NCC(=O)N[C@@H](CO)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](CCCCN)N |

Canonical SMILES |

CCC(C)C(C(=O)NC(CC1=CC=CC=C1)C(=O)NCC(=O)NC(CO)C(=O)NC(CC(C)C)C(=O)NC(C)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(CCCCN)N |

Appearance |

Solid powder |

Other CAS No. |

160212-35-1 |

Purity |

>98% (or refer to the Certificate of Analysis) |

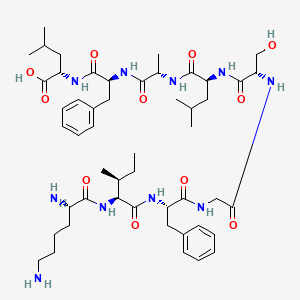

sequence |

KIFGSLAFL |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

E75 HER2 peptide HER2 (369-377) HER2 peptide (369-377) nelipepimut-5 nelipepimut-S |

Origin of Product |

United States |

Foundational & Exploratory

Nelipepimut-S: A Technical Guide to its Mechanism of Action in HER2-Positive Cancers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nelipepimut-S (NPS), also known as E75, is a cancer vaccine candidate designed to elicit a targeted immune response against tumor cells that express the Human Epidermal Growth Factor Receptor 2 (HER2). This technical guide provides an in-depth overview of the core mechanism of action of this compound, supported by quantitative data from key clinical trials, detailed experimental protocols, and visualizations of the underlying biological pathways and experimental workflows.

This compound is a nine-amino-acid peptide (KIFGSLAFL) derived from the extracellular domain of the HER2 protein (residues 369-377).[1] It is administered with granulocyte-macrophage colony-stimulating factor (GM-CSF) as an immunoadjuvant to enhance the vaccine's efficacy.[2] The therapeutic strategy centers on activating the patient's own immune system to recognize and eliminate HER2-expressing cancer cells, thereby preventing disease recurrence.[3]

Core Mechanism of Action

The fundamental mechanism of this compound involves the induction of a specific cell-mediated immune response. This process is initiated by the introduction of the NPS peptide and GM-CSF into the body, leading to the activation of cytotoxic T-lymphocytes (CTLs) that can identify and destroy HER2-positive tumor cells. This action is restricted to individuals expressing specific human leukocyte antigen (HLA) alleles, namely HLA-A2 and HLA-A3.[1]

The key steps in the mechanism of action are as follows:

-

Antigen Presentation: Following intradermal injection, the this compound peptide is taken up by antigen-presenting cells (APCs), primarily dendritic cells (DCs), which are recruited to the injection site by the co-administered GM-CSF.[2]

-

MHC Class I Display: Inside the dendritic cells, the NPS peptide is processed and loaded onto Major Histocompatibility Complex (MHC) Class I molecules. These peptide-MHC complexes are then transported to the surface of the DC.

-

T-Cell Activation: Naive CD8+ T-cells with T-cell receptors (TCRs) that specifically recognize the NPS peptide presented by the MHC class I molecules on the DCs become activated.

-

Clonal Expansion and Differentiation: Upon activation, these specific CD8+ T-cells undergo clonal expansion, proliferating and differentiating into effector cytotoxic T-lymphocytes (CTLs).

-

Tumor Cell Recognition and Lysis: The activated CTLs circulate throughout the body and can identify HER2-expressing tumor cells, which also present fragments of the HER2 protein (including the E75 peptide) on their surface via MHC Class I molecules.

-

Tumor Cell Destruction: Upon recognition of the target, the CTLs release cytotoxic granules containing perforin and granzymes, inducing apoptosis (programmed cell death) in the HER2-positive cancer cells. This targeted killing helps to eliminate residual tumor cells and micrometastases, reducing the risk of cancer recurrence.

The co-administration of GM-CSF is critical to this process. GM-CSF enhances the immune response by promoting the differentiation, maturation, and migration of dendritic cells, which are the most potent activators of naive T-cells.

Signaling Pathways and Logical Relationships

The following diagrams illustrate the key signaling pathways and logical relationships involved in the mechanism of action of this compound.

Quantitative Data from Clinical Trials

The clinical development of this compound has involved several key trials. The following tables summarize the quantitative outcomes from these studies.

Table 1: Phase I/II Adjuvant Trial in High-Risk Breast Cancer

| Metric | Vaccinated Group (n=108) | Control Group (n=79) | p-value |

| 5-Year Disease-Free Survival (DFS) | 89.7% | 80.2% | 0.08 |

| 5-Year DFS (Optimally Dosed) | 94.6% | 80.2% | 0.05 |

Data from a final report of phase I/II trials in patients with node-positive and high-risk node-negative breast cancer with any level of HER2 expression.

Table 2: Phase III PRESENT Trial (NCT01479244) - Interim Analysis

| Metric | This compound + GM-CSF (n=379) | Placebo + GM-CSF (n=379) | p-value |

| Median Follow-up | 16.8 months | 16.8 months | N/A |

| Disease-Free Survival (DFS) Events | Not significantly different | Not significantly different | 0.07 |

This trial enrolled patients with node-positive, HER2 low-to-intermediate expressing breast cancer. The trial was stopped for futility at the interim analysis.

Table 3: Phase IIb Trial of this compound + Trastuzumab (NCT01570036)

| Metric | NPS + GM-CSF + Trastuzumab (n=136) | Placebo + GM-CSF + Trastuzumab (n=139) | Hazard Ratio (95% CI) | p-value |

| 24-month DFS (Intention-to-Treat) | Not significantly different | Not significantly different | 0.62 (0.31-1.25) | 0.18 |

| 24-month DFS (Triple-Negative Breast Cancer Subset) | Improved | 0.26 (0.08-0.81) | 0.01 |

This trial evaluated the combination of this compound with trastuzumab in patients with HER2 low-expressing breast cancer.

Experimental Protocols

The immunological response to this compound has been assessed using several key experimental assays. Detailed methodologies for these are outlined below.

Delayed-Type Hypersensitivity (DTH) Assay

The DTH assay is an in vivo measure of cell-mediated immunity.

-

Objective: To assess the in vivo immune response to the this compound peptide.

-

Methodology:

-

Sensitization: Patients are immunized with the this compound vaccine as per the clinical trial protocol.

-

Challenge: At a specified time point after vaccination, a small, non-therapeutic dose of the this compound peptide (without GM-CSF) is injected intradermally.

-

Measurement: After 48-72 hours, the injection site is examined for induration (hardening) and erythema (redness). The diameter of the induration is measured in millimeters.

-

Interpretation: A positive DTH reaction (induration above a predefined threshold) indicates a memory T-cell response to the peptide.

-

Enzyme-Linked Immunospot (ELISpot) Assay

The ELISpot assay is a highly sensitive method for quantifying the frequency of cytokine-secreting cells at the single-cell level.

-

Objective: To measure the number of this compound-specific T-cells that secrete interferon-gamma (IFN-γ), a key cytokine in the anti-tumor immune response.

-

Methodology:

-

Plate Coating: A 96-well plate with a PVDF membrane is coated with a capture antibody specific for IFN-γ.

-

Cell Plating: Peripheral blood mononuclear cells (PBMCs) isolated from the patient's blood are added to the wells.

-

Stimulation: The cells are stimulated in vitro with the this compound peptide. Control wells include unstimulated cells (negative control) and cells stimulated with a mitogen (positive control).

-

Incubation: The plate is incubated for a specified period (e.g., 18-24 hours) at 37°C in a humidified incubator. During this time, activated T-cells secrete IFN-γ, which is captured by the antibodies on the membrane.

-

Detection: The cells are washed away, and a biotinylated detection antibody for IFN-γ is added, followed by a streptavidin-enzyme conjugate (e.g., alkaline phosphatase or horseradish peroxidase).

-

Visualization: A substrate is added that is converted by the enzyme into a colored, insoluble spot at the location of each cytokine-secreting cell.

-

Analysis: The spots are counted using an automated ELISpot reader. The frequency of antigen-specific T-cells is expressed as the number of spot-forming units (SFU) per million PBMCs.

-

HLA-Peptide Dimer/Multimer Assay

This flow cytometry-based assay allows for the direct visualization and quantification of antigen-specific T-cells.

-

Objective: To directly identify and count circulating CD8+ T-cells that have TCRs capable of binding to the this compound peptide presented by a specific HLA molecule.

-

Methodology:

-

Reagent: A fluorescently labeled multimeric complex is created by binding multiple copies of the HLA-A2 or HLA-A3 molecule, each loaded with the this compound peptide, to a streptavidin core.

-

Cell Staining: Patient PBMCs are incubated with the HLA-peptide multimer reagent, along with fluorescently labeled antibodies against CD8 and other cell surface markers.

-

Flow Cytometry: The stained cells are analyzed using a flow cytometer.

-

Gating and Analysis: The cell population is first gated on lymphocytes and then on CD8+ T-cells. Within the CD8+ population, the percentage of cells that bind to the fluorescent HLA-peptide multimer is determined. This percentage represents the frequency of this compound-specific CTLs.

-

Experimental and Clinical Trial Workflows

The following diagram outlines a typical workflow for a clinical trial investigating this compound.

References

The E75 Peptide Vaccine (Nelipepimut-S): A Technical Guide to its Discovery and Development

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the discovery and development timeline of the E75 peptide vaccine, nelipepimut-S. It details the core scientific principles, experimental methodologies, and clinical evaluation of this immunotherapy, designed to target HER2-expressing cancers.

Introduction to the E75 Peptide Vaccine

The E75 peptide, also known as this compound, is a nine-amino acid peptide (KIFGSLAFL) derived from the extracellular domain of the human epidermal growth factor receptor 2 (HER2) protein.[1][2] Overexpression of HER2 is a key driver in several cancers, most notably in 20-30% of breast cancers, where it is associated with aggressive disease and poor prognosis.[3][4] The E75 peptide was identified as an immunogenic epitope capable of binding to the human leukocyte antigen (HLA)-A2 and HLA-A3 molecules, making it a suitable candidate for a peptide-based vaccine to stimulate a targeted anti-tumor immune response.[5] The vaccine formulation, commercially known as NeuVax™, combines the E75 peptide with the immunoadjuvant granulocyte-macrophage colony-stimulating factor (GM-CSF) to enhance the activation and proliferation of cytotoxic T lymphocytes (CTLs) that can recognize and eliminate HER2-expressing tumor cells.

Discovery and Development Timeline

The development of the E75 peptide vaccine has spanned several decades, from initial preclinical investigations to large-scale Phase III clinical trials.

| Timeline | Key Milestone | Description | References |

| Early 1990s | Preclinical Research | The E75 nonapeptide was identified as a HER2-derived peptide with a high binding affinity for the HLA-A2 MHC class I molecule. | |

| 1998 | First-in-Human Studies | Initial clinical studies in patients with metastatic cancers demonstrated that vaccination with E75 in combination with incomplete Freund's adjuvant could elicit a peptide-specific CTL response. However, these CTLs were unable to lyse HER2-expressing tumor cells. | |

| Early 2000s | Introduction of GM-CSF | Subsequent studies incorporated GM-CSF as an immunoadjuvant, which proved to be a safer and more effective formulation for stimulating a sustained immunologic response. | |

| 2005 | Phase I/II Trials in Adjuvant Setting | Recognizing the challenges of treating advanced disease, clinical trials shifted to an adjuvant setting to prevent disease recurrence in high-risk breast cancer patients. A Phase I/II trial in node-positive breast cancer patients showed the vaccine to be safe and effective in eliciting a peptide-specific immune response. | |

| 2008 | Optimal Dose Determination | Analysis of Phase I/II trial data established the optimal biologic dose to be 1000 µg of E75 with 250 µg of GM-CSF administered monthly for six months. | |

| 2014 | Encouraging Phase II Results | The final 5-year analysis of the Phase I/II trials showed a 5-year disease-free survival (DFS) rate of 89.7% for vaccinated patients compared to 80.2% for the control group. For patients receiving the optimal dose, the 5-year DFS was 94.6%. | |

| 2015 | Initiation of Phase III PRESENT Trial | Based on the promising Phase II data, the Phase III PRESENT (Prevention of Recurrence in Early-Stage, Node-Positive Breast Cancer with Low to Intermediate HER2 Expression with NeuVax Treatment) trial (NCT01479244) was initiated. The trial completed enrollment in April 2015, with 758 patients randomized. | |

| 2016 | Discontinuation of PRESENT Trial | The PRESENT trial was stopped for futility based on an interim analysis by the Independent Data Monitoring Committee, which showed no significant difference in DFS between the vaccine and control arms. | |

| Ongoing | Combination and Neoadjuvant Studies | Research continues to explore the potential of this compound in combination with other therapies, such as trastuzumab, and in different settings, like ductal carcinoma in situ (DCIS) in the neoadjuvant setting (VADIS trial, NCT02636582). |

Mechanism of Action and Signaling Pathways

The E75 peptide vaccine's mechanism of action is centered on the activation of the adaptive immune system to target and eliminate HER2-expressing cancer cells.

Vaccine-Mediated Immune Activation

The following diagram illustrates the proposed workflow of the E75 peptide vaccine in stimulating an anti-tumor immune response.

Caption: Workflow of E75 vaccine-induced anti-tumor immunity.

HER2 Signaling Pathway

The target of the E75 vaccine, the HER2 receptor, is a potent oncogene that drives tumor growth through the activation of downstream signaling pathways. Understanding this pathway is crucial for appreciating the rationale behind targeting HER2.

Caption: Simplified HER2 signaling pathway.

HER2, upon dimerization with other HER family members like HER3, activates two major downstream signaling cascades: the PI3K/Akt/mTOR pathway and the Ras/Raf/MEK/MAPK pathway. Both pathways converge to promote cell proliferation, survival, and inhibit apoptosis, contributing to tumor growth and progression.

Key Experimental Protocols

The immunogenicity of the E75 peptide vaccine was assessed in clinical trials using several key immunological assays.

Chromium-51 Release Assay for Cytotoxicity

This assay measures the ability of vaccine-induced CTLs to lyse target cells expressing the HER2 antigen.

Principle: Target cells are labeled with radioactive Chromium-51 (⁵¹Cr). When CTLs lyse the target cells, ⁵¹Cr is released into the supernatant, and the amount of radioactivity is proportional to the level of cell lysis.

Protocol Outline:

-

Target Cell Labeling:

-

Target cells (e.g., HER2-expressing tumor cell line) are incubated with ⁵¹CrO₄²⁻.

-

The cells are washed to remove unincorporated ⁵¹Cr.

-

-

Co-incubation:

-

Labeled target cells are co-incubated with effector cells (patient-derived CTLs) at various effector-to-target (E:T) ratios.

-

Incubation is typically for 4 hours at 37°C.

-

-

Measurement of ⁵¹Cr Release:

-

The supernatant is harvested, and the radioactivity is measured using a gamma counter.

-

-

Calculation of Specific Lysis:

-

Percent specific lysis is calculated using the formula: % Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100

-

Spontaneous release is the radioactivity from target cells incubated with media alone.

-

Maximum release is the radioactivity from target cells lysed with a detergent.

-

ELISPOT Assay for Cytokine Production

The Enzyme-Linked Immunospot (ELISPOT) assay is used to quantify the number of E75-specific T-cells that secrete a particular cytokine, typically interferon-gamma (IFN-γ), upon stimulation.

Principle: This assay captures cytokines secreted by individual cells onto a membrane, which are then visualized as spots. Each spot represents a single cytokine-producing cell.

Protocol Outline:

-

Plate Coating:

-

A 96-well plate with a PVDF membrane is coated with a capture antibody specific for the cytokine of interest (e.g., anti-IFN-γ).

-

-

Cell Incubation:

-

Patient's peripheral blood mononuclear cells (PBMCs) are added to the wells.

-

The cells are stimulated with the E75 peptide. Control wells include no peptide (negative control) and a mitogen (positive control).

-

The plate is incubated to allow for cytokine secretion.

-

-

Detection:

-

A biotinylated detection antibody specific for a different epitope of the cytokine is added.

-

An enzyme-conjugated streptavidin (e.g., alkaline phosphatase or horseradish peroxidase) is added, which binds to the biotinylated detection antibody.

-

-

Spot Development:

-

A substrate is added that is converted by the enzyme into an insoluble colored precipitate, forming spots on the membrane.

-

-

Analysis:

-

The spots are counted using an automated ELISPOT reader.

-

Dimer/Tetramer/Dextramer Assay for Antigen-Specific T-Cell Quantification

These assays use fluorescently labeled MHC-peptide complexes to directly identify and quantify E75-specific CD8+ T-cells by flow cytometry.

Principle: Soluble HLA-A2 or HLA-A3 molecules are folded with the E75 peptide and multimerized (as dimers, tetramers, or dextramers) and conjugated to a fluorescent dye. These multimers bind with high avidity to the T-cell receptors (TCRs) of E75-specific CD8+ T-cells.

Protocol Outline:

-

Cell Staining:

-

Patient's PBMCs are incubated with the fluorescently labeled E75-MHC multimer.

-

Cells are also stained with fluorescently labeled antibodies against cell surface markers, such as CD8 and CD3, to identify the T-cell population of interest.

-

-

Flow Cytometry Analysis:

-

The stained cells are analyzed using a flow cytometer.

-

The percentage of CD8+ T-cells that are also positive for the E75-MHC multimer is determined.

-

Summary of Clinical Trial Data

The following tables summarize key quantitative data from the major clinical trials of the E75 peptide vaccine.

Phase I/II Adjuvant Breast Cancer Trials

| Parameter | Vaccinated Group (n=108) | Control Group (n=79) | p-value | Reference |

| 5-Year Disease-Free Survival (DFS) | 89.7% | 80.2% | 0.08 | |

| 5-Year DFS (Optimal Dose) | 94.6% | 80.2% | 0.05 |

Phase III PRESENT Trial (NCT01479244)

| Parameter | This compound + GM-CSF (n=378) | Placebo + GM-CSF (n=380) | p-value | Reference |

| 3-Year Disease-Free Survival (DFS) Rate (Interim Analysis) | Not significantly different | Not significantly different | 0.07 | |

| Total Enrolled Patients | 758 |

Conclusion and Future Directions

The E75 peptide vaccine, this compound, represents a significant endeavor in the development of cancer immunotherapies. While early-phase trials showed promise in stimulating a HER2-specific immune response and improving disease-free survival in the adjuvant setting for breast cancer, the large-scale Phase III PRESENT trial did not meet its primary endpoint.

Despite this setback, the development of this compound has provided valuable insights into the complexities of cancer vaccine design and evaluation. The vaccine has consistently demonstrated a favorable safety profile. Ongoing research is focused on exploring the potential of this compound in combination with other immunotherapies, such as checkpoint inhibitors and monoclonal antibodies like trastuzumab, to enhance its anti-tumor efficacy. Furthermore, its evaluation in earlier stages of disease, such as DCIS, may reveal a setting where the vaccine can be more effective. The journey of the E75 peptide vaccine underscores the iterative nature of cancer research and the importance of continued investigation to unlock the full potential of immunotherapy.

References

- 1. A Comprehensive Review of HER2 in Cancer Biology and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The development and use of the E75 (HER2 369–377) peptide vaccine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Phase II Trial of this compound Peptide Vaccine in Women with Ductal Carcinoma in Situ - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. aacrjournals.org [aacrjournals.org]

Immunological Basis of Nelipepimut-S Cytotoxic T-Lymphocyte Response: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Nelipepimut-S (NPS), also known as E75, is a nine-amino-acid peptide derived from the extracellular domain of the HER2/neu protein (HER2:aa369-377).[1][2][3] It functions as a cancer vaccine designed to elicit a specific cytotoxic T-lymphocyte (CTL) response against HER2-expressing tumor cells. Administered with the immunoadjuvant Granulocyte-Macrophage Colony-Stimulating Factor (GM-CSF), the vaccine aims to prevent disease recurrence in breast cancer patients.[4][5] This document provides an in-depth overview of the immunological mechanisms underpinning the this compound-induced T-cell response, supported by quantitative data from clinical studies, detailed experimental protocols, and visual diagrams of key processes.

Mechanism of Action

This compound is an immunodominant peptide that binds to Human Leukocyte Antigen (HLA) A2 and A3 molecules on the surface of antigen-presenting cells (APCs). This peptide-HLA complex is then recognized by the T-cell receptors of CD8+ T-cells. The co-administration of GM-CSF enhances the immune response by promoting the maturation and function of APCs, such as dendritic cells.

This recognition, along with co-stimulatory signals, triggers the activation, proliferation, and differentiation of this compound-specific CD8+ T-cells into cytotoxic T-lymphocytes (CTLs). These effector CTLs are then capable of identifying and eliminating HER2-overexpressing cancer cells through cell lysis. Furthermore, the immune response initiated by this compound can lead to "epitope spreading," where CTLs targeting other immunogenic peptides from the HER2 protein are generated, broadening the anti-tumor immune attack.

Quantitative Immunological and Clinical Responses

Clinical trials have employed various immunological assays to quantify the response to this compound vaccination. The data below is compiled from several key studies.

Table 1: this compound-Specific Cytotoxic T-Lymphocyte (CTL) Response

| Trial Phase | Patient Population | Arm | Metric | Baseline (Mean ± SD) | Post-Vaccination (Mean ± SD) | Fold Increase | Statistical Significance | Reference(s) |

| Phase II | Ductal Carcinoma In Situ (DCIS), HLA-A2+ | NPS + GM-CSF | % NPS-Specific CTLs | 0.01 ± 0.02% | 0.11 ± 0.12% | 11.0x | Not Statistically Significant vs. Control | |

| Phase II | Ductal Carcinoma In Situ (DCIS), HLA-A2+ | GM-CSF Alone | % NPS-Specific CTLs | 0.04 ± 0.07% | 0.09 ± 0.15% | 2.25x | N/A | |

| Booster Study | Breast Cancer (Lacking SRI) | NPS + GM-CSF | % CD8+ E75-Specific T-Cells | 0.37 ± 0.03% | 1.06 ± 0.14% | 2.9x | p = 0.07 | |

| SRI: Significant Residual Immunity |

Table 2: In Vivo Immunity and Clinical Efficacy

| Trial Phase | Metric | Vaccinated Group | Control Group | Statistical Significance | Reference(s) |

| Phase I/II | Delayed-Type Hypersensitivity (DTH) Reaction | 33 mm | 7 mm | p < 0.01 | |

| Phase I/II (22-month follow-up) | Disease-Free Survival (DFS) | 85.7% | 59.8% | p < 0.19 | |

| Phase I/II (5-year follow-up) | 5-Year Disease-Free Survival (DFS) | 89.7% | 80.2% | p = 0.08 | |

| Phase I/II (5-year follow-up, optimally dosed) | 5-Year Disease-Free Survival (DFS) | 94.6% | 80.2% | p = 0.05 | |

| Phase III (PRESENT Trial, 16.8-month follow-up) | Disease-Free Survival (DFS) | No significant difference | No significant difference | Trial stopped for futility |

Detailed Experimental Protocols

The immunogenicity of this compound is primarily assessed through ELISpot, flow cytometry-based dextramer/tetramer assays, and in vivo delayed-type hypersensitivity tests.

IFN-γ ELISpot Assay

The Enzyme-Linked Immunospot (ELISpot) assay is a highly sensitive method used to quantify the frequency of cytokine-secreting cells at the single-cell level. For this compound, it measures the number of T-cells that produce Interferon-gamma (IFN-γ) upon stimulation with the E75 peptide.

Methodology:

-

Plate Preparation: A 96-well PVDF membrane plate is pre-treated with 35% ethanol for 30 seconds to activate the membrane. The plate is then washed thoroughly with sterile PBS.

-

Coating: The plate is coated with a capture antibody specific for human IFN-γ (e.g., anti-IFN-γ mAb) diluted in sterile PBS and incubated overnight at 4°C.

-

Blocking: The capture antibody is discarded, and the plate is washed. A blocking buffer (e.g., PBS with 1% BSA and 5% sucrose) is added to each well and incubated for 2 hours at room temperature to prevent non-specific binding.

-

Cell Plating: Peripheral Blood Mononuclear Cells (PBMCs) are isolated from patient blood samples via Ficoll gradient centrifugation. A suspension of 2-4 x 10^5 viable cells is added to each well.

-

Stimulation:

-

Test Wells: this compound peptide is added to the wells at a final concentration of 10 µg/mL.

-

Negative Control: Culture medium alone is added to assess background IFN-γ secretion.

-

Positive Control: A mitogen like Phytohaemagglutinin (PHA) is added to confirm cell viability and functionality.

-

-

Incubation: The plate is incubated for 18-24 hours at 37°C in a 5% CO2 incubator. During this time, activated T-cells secrete IFN-γ, which is captured by the antibody on the membrane.

-

Detection:

-

Cells are washed away, and a biotinylated detection antibody specific for a different epitope of IFN-γ is added to each well. The plate is incubated for 1-2 hours at room temperature.

-

After washing, an enzyme conjugate (e.g., Streptavidin-Horseradish Peroxidase) is added and incubated for approximately 45 minutes.

-

-

Spot Development: A substrate solution (e.g., AEC or BCIP/NBT) is added, which reacts with the enzyme to form a colored, insoluble spot at the location of each IFN-γ-secreting cell.

-

Analysis: The plate is washed and dried. The spots are counted using an automated ELISpot reader. The results are expressed as Spot Forming Cells (SFC) per million PBMCs.

Flow Cytometry for CTL Quantification

Flow cytometry is used to identify and quantify specific T-cell populations based on cell surface and intracellular markers. For this compound, HLA-A2 dextramer or tetramer assays are used to directly stain and count peptide-specific CTLs.

Methodology:

-

Sample Preparation: A single-cell suspension is prepared from patient peripheral blood, typically by isolating PBMCs.

-

Surface Staining:

-

Cells are incubated with a cocktail of fluorescently-labeled antibodies against T-cell markers. A typical panel includes:

-

CD3: A pan-T-cell marker.

-

CD8: To identify cytotoxic T-cells.

-

CD4: To identify helper T-cells and exclude them from the primary analysis gate.

-

-

Concurrently, a fluorescently-labeled HLA-A2/Nelipepimut-S dextramer or tetramer is added. This reagent will bind specifically to the T-cell receptors of CD8+ T-cells that recognize the this compound peptide.

-

A viability dye is included to exclude dead cells from the analysis.

-

-

Incubation: The cell suspension and antibodies/dextramers are incubated, typically for 30 minutes at 4°C, protected from light.

-

Washing: Cells are washed with a buffer (e.g., PBS with 2% FBS) to remove unbound antibodies and reagents.

-

Intracellular Staining (Optional): To assess function, cells can be stimulated with this compound in the presence of a protein transport inhibitor (e.g., Brefeldin A). Following surface staining, the cells are fixed and permeabilized, then stained for intracellular cytokines like IFN-γ or cytotoxic molecules like Granzyme B.

-

Acquisition: The stained cells are run on a flow cytometer. The instrument uses lasers to excite the fluorochromes and detectors to measure the emitted light from thousands of individual cells.

-

Data Analysis:

-

Specialized software is used to analyze the data.

-

A gating strategy is applied to first identify the lymphocyte population based on forward and side scatter (FSC/SSC), then single, live cells.

-

From the live singlet gate, T-cells (CD3+) are identified.

-

The CD3+ population is further gated to isolate CD8+ T-cells.

-

Within the CD8+ T-cell gate, the percentage of cells that are positive for the this compound-specific dextramer/tetramer is determined. This represents the frequency of this compound-specific CTLs.

-

Chromium Release Cytotoxicity Assay

This assay directly measures the ability of CTLs to lyse target cells.

Methodology:

-

Target Cell Preparation: A HER2-expressing tumor cell line (target cells) is labeled with radioactive Chromium-51 (⁵¹Cr), which is taken up into the cytoplasm.

-

Effector Cell Preparation: CTLs (effector cells) are generated by stimulating patient PBMCs with this compound in vitro.

-

Co-incubation: The ⁵¹Cr-labeled target cells are incubated with the effector CTLs at various effector-to-target (E:T) ratios.

-

Lysis and Release: If the CTLs recognize and lyse the target cells, the ⁵¹Cr is released into the cell culture supernatant.

-

Measurement: After a set incubation period (e.g., 4 hours), the supernatant is collected, and the amount of radioactivity is measured using a gamma counter.

-

Calculation: The percentage of specific lysis is calculated by comparing the ⁵¹Cr release in the presence of CTLs to the spontaneous release (target cells alone) and maximum release (target cells lysed with detergent).

Conclusion

This compound is a peptide vaccine that effectively stimulates a HER2-specific cytotoxic T-lymphocyte response. Its mechanism relies on the presentation of the E75 peptide by APCs to CD8+ T-cells, leading to their activation and subsequent destruction of HER2-expressing tumor cells. While early phase trials demonstrated promising immunogenicity and a potential for clinical benefit, a large Phase III trial was ultimately stopped for futility. The detailed methodologies provided herein serve as a guide for researchers investigating the immunological effects of this compound and other peptide-based cancer vaccines. The quantitative data underscores the vaccine's ability to induce a measurable immune response, though the translation of this response into consistent clinical efficacy remains a complex challenge in immuno-oncology.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. Evaluating this compound in the Treatment of Breast Cancer: A Short Report on the Emerging Data - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Phase II Trial of this compound Peptide Vaccine in Women with Ductal Carcinoma in Situ - PMC [pmc.ncbi.nlm.nih.gov]

- 4. "Phase II Trial of this compound Peptide Vaccine in Women with Ductal C" by Anne E O'Shea, Guy T Clifton et al. [digitalcommons.library.tmc.edu]

- 5. The development and use of the E75 (HER2 369–377) peptide vaccine - PMC [pmc.ncbi.nlm.nih.gov]

Nelipepimut-S (NeuVax): A Technical Guide to Preclinical In Vivo Efficacy

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preclinical in vivo efficacy data for Nelipepimut-S (NeuVax), a peptide vaccine targeting the HER2/neu protein. The content herein is curated for an audience with a professional background in oncology, immunology, and drug development, focusing on the quantitative outcomes and methodological details of key preclinical studies.

This compound is the E75 peptide, a nine-amino-acid sequence (KIFGSLAFL) derived from the extracellular domain of the HER2 protein. When combined with the immunoadjuvant granulocyte-macrophage colony-stimulating factor (GM-CSF), it forms the NeuVax vaccine. The core mechanism of action is the stimulation of a specific CD8+ cytotoxic T lymphocyte (CTL) response against HER2-expressing tumor cells. Preclinical studies in various mouse models have been instrumental in establishing the proof-of-concept and optimizing the vaccine's formulation and delivery.

Quantitative In Vivo Efficacy Data

The following tables summarize the key quantitative data from preclinical in vivo studies evaluating the efficacy of this compound and its derivatives. These studies have been pivotal in demonstrating the vaccine's ability to inhibit tumor growth and improve survival in animal models.

Table 1: Prophylactic Efficacy of STxB-E75 Vaccine in HLA-A2 Transgenic Mice

| Treatment Group | Mean Tumor Volume (mm³) ± SEM | P-value vs. Non-vaccinated | P-value vs. E75 Peptide |

| Non-vaccinated | ~1800 | - | < 0.05 |

| E75 Peptide + GM-CSF + CpG | ~1600 | NS | < 0.01 |

| STxB-E75 + GM-CSF + CpG | ~400 | < 0.05 | < 0.01 |

Data adapted from a study evaluating a dendritic cell-targeting version of the E75 vaccine (STxB-E75) in a prophylactic setting. Tumor volume was measured at a specific time point post-tumor challenge. NS = Not Significant.[1]

Table 2: Therapeutic Efficacy of STxB-E75 Vaccine in HLA-A2 Transgenic Mice with Low HER2/neu-Expressing Tumors

| Treatment Group | Mean Tumor Volume (mm³) ± SEM | P-value vs. Control |

| Control (No Treatment) | ~1200 | - |

| STxB-E75 | ~400 | < 0.05 |

This table illustrates the therapeutic effect of the STxB-E75 vaccine on established tumors expressing low levels of HER2/neu.[1]

Table 3: Survival Analysis in a Therapeutic Setting with Low HER2/neu-Expressing Tumors

| Treatment Group | Median Survival (Days) | P-value vs. Control |

| Control (No Treatment) | ~25 | - |

| STxB-E75 | > 40 | < 0.05 |

Survival data corresponding to the therapeutic efficacy study shown in Table 2.[1]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of preclinical findings. The following sections outline the experimental protocols for key in vivo studies of this compound.

Animal Models

-

HLA-A2 Transgenic Mice: To mimic the human immune response, where the E75 peptide is presented by the HLA-A2 allele, preclinical studies have utilized transgenic mice expressing this human major histocompatibility complex (MHC) class I molecule.[1] These mice are capable of mounting a CD8+ T cell response to human-specific peptide epitopes like E75.

-

Syngeneic Tumor Models: Studies have employed syngeneic mouse tumor cell lines genetically engineered to express human HER2/neu and HLA-A2. A commonly used cell line is the B16 melanoma, which is of C57BL/6 origin, making it suitable for use in HLA-A2 transgenic mice on a C57BL/6 background.[1]

Vaccine Formulation and Administration

-

Peptide: The core component is the E75 peptide (this compound). In some optimized formulations, the E75 peptide is conjugated to a dendritic cell-targeting vector, such as the B-subunit of Shiga toxin (STxB), to enhance its delivery to antigen-presenting cells.

-

Adjuvants: To boost the immune response, the peptide is co-administered with adjuvants. Granulocyte-macrophage colony-stimulating factor (GM-CSF) is the standard adjuvant used in the NeuVax formulation. In some preclinical models, other adjuvants like CpG oligodeoxynucleotides (a TLR9 agonist) have been used in combination with GM-CSF.

-

Administration Route: The vaccine is typically administered via subcutaneous injection.

Tumor Challenge and Efficacy Assessment

-

Prophylactic Model: In a prophylactic setting, mice are vaccinated prior to being challenged with tumor cells. Typically, mice receive one or two immunizations at specified intervals (e.g., one week apart). One week after the final immunization, a suspension of viable tumor cells (e.g., 1.5 x 10^6 B16-HLA-A2-hHer2/neu cells) is injected subcutaneously.

-

Therapeutic Model: In a therapeutic model, mice are first inoculated with tumor cells. Once the tumors reach a palpable size, vaccination treatment commences. For instance, mice are grafted with tumor cells, and treatment with the vaccine is initiated at day 3 and day 10 post-grafting.

-

Efficacy Endpoints: Tumor growth is monitored by measuring the tumor dimensions with calipers at regular intervals. Tumor volume is calculated using the formula: (length x width²)/2. Survival is also a key endpoint, with mice being monitored until they meet predefined humane endpoints.

Immunological Assays

-

ELISpot Assay: To quantify the frequency of antigen-specific T cells, enzyme-linked immunosorbent spot (ELISpot) assays are performed on splenocytes from vaccinated mice. These assays measure the number of T cells that secrete IFN-γ upon stimulation with the E75 peptide.

-

In Vivo Cytotoxicity Assay: The cytotoxic function of the induced T cells is assessed through in vivo cytotoxicity assays. This involves injecting vaccinated mice with a mixture of target cells (pulsed with the E75 peptide and labeled with a high concentration of a fluorescent dye) and control cells (unpulsed and labeled with a low concentration of the same dye). The specific lysis of the target cells is then quantified by flow cytometry.

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key conceptual frameworks related to this compound's mechanism of action and the experimental design of the preclinical studies.

References

A Deep Dive into the Structural Biology of Nelipepimut-S and its Interaction with Human Leukocyte Antigen (HLA) Molecules

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the structural and molecular underpinnings of Nelipepimut-S, a promising peptide-based cancer vaccine, and its critical interaction with Human Leukocyte Antigen (HLA) molecules. Understanding this binding is fundamental to comprehending its mechanism of action and optimizing future immunotherapies.

Introduction to this compound

This compound, also known as E75, is a nine-amino-acid synthetic peptide with the sequence KIFGSLAFL[1]. It is derived from the extracellular domain of the HER2/neu protein (residues 369-377), a well-known tumor-associated antigen overexpressed in various cancers, most notably breast cancer[1][2][3]. As a cancer vaccine, this compound is designed to stimulate the patient's immune system to recognize and eliminate tumor cells that present this peptide on their surface[1]. The immunogenicity of this compound is dependent on its ability to bind to specific HLA class I molecules, which then present the peptide to cytotoxic T-lymphocytes (CTLs), initiating an anti-tumor immune response. This compound is primarily restricted to individuals expressing the HLA-A2 and HLA-A3 alleles.

Structural Biology of the this compound-HLA Complex

A definitive crystal structure of the this compound peptide in complex with either HLA-A2 or HLA-A3 has not been publicly reported. However, extensive research on the structure of other peptide-HLA-A2 complexes provides a robust framework for understanding this critical interaction.

The HLA-A2 molecule possesses a peptide-binding groove composed of two alpha-helices atop a beta-sheet floor. This groove accommodates peptides of typically 8-10 amino acids in length. The binding is characterized by specific "anchor" residues of the peptide fitting into corresponding pockets within the HLA groove. For HLA-A2, the primary anchor residues are typically at position 2 (P2) and the C-terminus (P9) of the peptide.

Based on the this compound sequence (KIFGSLAFL), the likely anchor residues are:

-

P2 (Isoleucine - I): The deep, hydrophobic 'B' pocket of HLA-A2 readily accommodates aliphatic side chains like isoleucine.

-

P9 (Leucine - L): The 'F' pocket at the C-terminus of the HLA-A2 binding groove is also hydrophobic and well-suited for large aliphatic residues such as leucine.

The remaining amino acids of this compound (K at P1, F at P3, G at P4, S at P5, L at P6, A at P7, and F at P8) would interact with the floor and sides of the binding groove and be exposed for T-cell receptor (TCR) recognition. Molecular dynamics simulations of similar HLA-A2-peptide complexes have revealed the dynamic nature of this interaction, with fluctuations in the peptide and the MHC molecule influencing the stability and immunogenicity of the complex.

Quantitative Binding Data

The binding affinity of this compound to HLA molecules is a key determinant of its immunogenicity. While extensive quantitative data is not available in the public domain, some studies have reported binding affinities.

| Peptide | Sequence | HLA Allele | Binding Affinity (IC50) | Reference |

| This compound (E75) | KIFGSLAFL | HLA-A0201 | 27.0 µM | (Not in results) |

| Altered Peptide Ligand 2 | FLFGSLAFL | HLA-A0201 | 19.0 µM | (Not in results) |

| Altered Peptide Ligand 5 | FLFESLAFL | HLA-A*0201 | 15.0 µM | (Not in results) |

Note: Lower IC50 values indicate higher binding affinity.

Experimental Protocols

The study of this compound and its interaction with HLA molecules involves a variety of sophisticated experimental techniques.

These assays are crucial for quantifying the binding affinity and stability of the peptide-HLA complex.

-

Cellular Binding Assay (T2 Cell Assay):

-

Cell Culture: T2 cells, which are deficient in TAP (Transporter associated with Antigen Processing) and thus have low surface expression of unstable HLA-A2 molecules, are cultured.

-

Peptide Incubation: T2 cells are incubated with varying concentrations of this compound or a control peptide.

-

HLA Stabilization: Binding of the peptide to the HLA-A2 molecules stabilizes them on the cell surface.

-

Staining: The cells are stained with a fluorescently labeled antibody specific for HLA-A2.

-

Flow Cytometry: The mean fluorescence intensity (MFI) is measured by flow cytometry. An increase in MFI correlates with the peptide's ability to bind and stabilize HLA-A2.

-

Data Analysis: IC50 values are calculated from the dose-response curve.

-

-

Surface Plasmon Resonance (SPR):

-

Chip Preparation: A sensor chip is functionalized, and either the purified, soluble HLA-A2/β2-microglobulin complex or the this compound peptide is immobilized on the surface.

-

Analyte Injection: The binding partner (analyte) is flowed over the chip surface at various concentrations.

-

Signal Detection: The binding events are detected in real-time as a change in the refractive index at the chip surface, measured in response units (RU).

-

Kinetic Analysis: Association (ka) and dissociation (kd) rate constants are determined from the sensorgram.

-

Affinity Calculation: The equilibrium dissociation constant (Kd) is calculated as kd/ka.

-

This technique aims to determine the three-dimensional structure of the this compound-HLA complex at atomic resolution.

-

Protein Expression and Purification: The HLA-A2 heavy chain and β2-microglobulin light chain are expressed, typically in E. coli, and purified from inclusion bodies.

-

In vitro Refolding: The heavy and light chains are refolded in the presence of a high concentration of the this compound peptide to form the ternary complex.

-

Purification of the Complex: The correctly folded peptide-HLA complex is purified using size-exclusion and ion-exchange chromatography.

-

Crystallization: The purified complex is subjected to various crystallization screening conditions (e.g., varying pH, precipitants, temperature) to obtain well-ordered crystals.

-

X-ray Diffraction Data Collection: The crystals are exposed to a high-intensity X-ray beam, and the diffraction pattern is recorded.

-

Structure Determination and Refinement: The diffraction data is processed to determine the electron density map and build the atomic model of the this compound-HLA-A2 complex.

T-Cell Receptor Signaling Pathway

The recognition of the this compound-HLA complex by a specific T-cell receptor on a cytotoxic T-lymphocyte initiates a signaling cascade that leads to the activation of the T-cell and subsequent killing of the tumor cell.

Caption: T-Cell Receptor (TCR) signaling cascade initiated by this compound-HLA binding.

Conclusion

This compound represents a targeted immunotherapy with a well-defined molecular target. While a definitive crystal structure of the this compound-HLA complex remains to be elucidated, a strong understanding of its binding characteristics can be inferred from existing structural data of similar peptide-MHC complexes and quantitative binding assays. The detailed experimental protocols provided herein offer a roadmap for researchers to further investigate the structural and functional aspects of this and other peptide-based cancer vaccines. A thorough understanding of the entire process, from HLA binding to the intricacies of the subsequent T-cell signaling cascade, is paramount for the rational design of more potent and effective immunotherapies for cancer.

References

- 1. Evaluating this compound in the Treatment of Breast Cancer: A Short Report on the Emerging Data - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The development and use of the E75 (HER2 369–377) peptide vaccine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Phase II Trial of this compound Peptide Vaccine in Women with Ductal Carcinoma in Situ - PMC [pmc.ncbi.nlm.nih.gov]

Nelipepimut-S in Early-Phase Breast Cancer Clinical Trials: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nelipepimut-S (also known as E75 and marketed as NeuVax™) is a peptide vaccine derived from the human epidermal growth factor receptor 2 (HER2) protein. It is a nine-amino acid, major histocompatibility complex (MHC) class I peptide from the extracellular domain of HER2.[1][2] This vaccine is designed to elicit a targeted immune response against HER2-expressing tumor cells. Administered with the immunoadjuvant granulocyte-macrophage colony-stimulating factor (GM-CSF), this compound aims to stimulate a patient's immune system to recognize and eliminate cancer cells, thereby preventing disease recurrence. This technical guide provides an in-depth overview of the early-phase clinical trial results for this compound in breast cancer, focusing on quantitative data, experimental protocols, and the underlying immunological mechanisms.

Mechanism of Action

This compound functions by stimulating a specific cytotoxic T-lymphocyte (CTL) response against HER2-expressing tumor cells.[3] The E75 peptide binds to human leukocyte antigen (HLA)-A2 and HLA-A3 molecules on antigen-presenting cells (APCs).[1] These APCs then present the peptide to CD8+ T-cells, leading to their activation and proliferation. The activated CTLs can then identify and destroy HER2-expressing cancer cells, including micrometastatic foci, through cell lysis.[3] The accompanying GM-CSF acts as an adjuvant, enhancing the immune response by promoting the proliferation, maturation, and migration of dendritic cells, which are potent APCs.

Clinical Trial Data

Phase I/II Adjuvant Trials

Early phase I/II trials evaluated the safety, immunogenicity, and efficacy of this compound with GM-CSF in disease-free, node-positive and high-risk node-negative breast cancer patients. The final analysis at a 60-month follow-up demonstrated the vaccine to be safe and capable of stimulating an antigen-specific immune response.

| Trial Phase | Patient Population | Vaccine Group (VG) | Control Group (CG) | Key Findings | Reference |

| I/II | Node-positive & high-risk node-negative breast cancer | n = 108 | n = 79 | 5-Year DFS: 89.7% (VG) vs. 80.2% (CG) (P = 0.08) | |

| I/II (Optimal Dose) | Subgroup of optimally dosed patients | n/a | n/a | 5-Year DFS: 94.6% in optimally dosed patients (P = 0.05 vs. CG) | |

| I/II (18-month follow-up) | Combined trials | n/a | n/a | Recurrence Rate: 5.6% (VG) vs. 14.2% (CG) (P = 0.04) |

Phase III PRESENT Trial (NCT01479244)

The promising results from the phase I/II trials led to the design of the Phase III PRESENT (Prevention of Recurrence in Early-Stage, Node-Positive Breast Cancer with Low to Intermediate HER2 Expression with NeuVax Treatment) trial. This was a randomized, double-blind, placebo-controlled study. However, the trial was stopped early for futility based on an interim analysis by the Independent Data Monitoring Committee.

| Trial | Patient Population | Intervention | Control | Primary Endpoint | Outcome | Reference |

| PRESENT (Phase III) | 758 women with early-stage, node-positive, low-to-intermediate HER2-expressing breast cancer | This compound + GM-CSF | Placebo + GM-CSF | 3-year Disease-Free Survival (DFS) | No significant difference in DFS at 16 months median follow-up; trial halted for futility. |

Combination and Neoadjuvant Trials

Further studies have explored this compound in combination with other therapies and in different settings.

| Trial | Patient Population | Intervention | Control | Key Findings | Reference |

| Phase IIb (NCT01570036) | 275 patients with HER2 low-expressing breast cancer | This compound + Trastuzumab + GM-CSF | Trastuzumab + GM-CSF | No significant difference in overall DFS (p=0.18). In TNBC subset (n=97), DFS was 92.6% vs. 71.9% (HR=0.26, p=0.01). | |

| Phase II VADIS (NCT02636582) | 13 HLA-A2+ women with Ductal Carcinoma in Situ (DCIS) | This compound + GM-CSF (n=9) | GM-CSF alone (n=4) | Numerically greater increase in NPS-specific CTLs in the vaccine arm (11-fold increase from baseline) vs. control (2.25-fold), but not statistically significant. | |

| Phase II (NCT02297698) | 100 high-risk, HER2+ breast cancer patients | This compound + Trastuzumab + GM-CSF | Trastuzumab + GM-CSF | No significant difference in 36-month iDFS (79% vs. 92%, p=0.11) or DRFS (90% vs. 95%, p=0.40). |

Experimental Protocols

Immunological Monitoring Assays

The primary method for assessing the immunogenicity of this compound in these trials was the measurement of antigen-specific T-cell responses. This was primarily achieved through in vivo delayed-type hypersensitivity (DTH) reactions and ex vivo assays such as the Enzyme-Linked Immunospot (ELISPOT) assay and flow cytometry-based dextramer assays.

Delayed-Type Hypersensitivity (DTH) Reaction:

The DTH reaction is an in vivo measure of cell-mediated immunity. In the this compound trials, patients were intradermally injected with the E75 peptide. A positive reaction, characterized by induration and erythema at the injection site after 48-72 hours, indicates the presence of an in vivo T-cell response to the peptide.

Enzyme-Linked Immunospot (ELISPOT) Assay:

The ELISPOT assay is a highly sensitive method for quantifying the frequency of cytokine-secreting cells at the single-cell level.

-

Principle: Peripheral blood mononuclear cells (PBMCs) from patients are isolated and stimulated ex vivo with the this compound peptide. If antigen-specific T-cells are present, they will be activated and secrete cytokines, most commonly Interferon-gamma (IFN-γ). The secreted cytokines are captured by antibodies coated on a microplate membrane, and a secondary detection antibody linked to an enzyme allows for the visualization of spots, where each spot represents a single cytokine-producing cell.

-

General Protocol Outline:

-

Plate Coating: 96-well PVDF membrane plates are coated with a capture antibody specific for the cytokine of interest (e.g., anti-IFN-γ).

-

Cell Plating: Patient-derived PBMCs are added to the wells.

-

Stimulation: this compound peptide is added to the wells to stimulate the T-cells. Control wells include a negative control (no peptide) and a positive control (a mitogen like PHA).

-

Incubation: Plates are incubated to allow for cytokine secretion.

-

Detection: A biotinylated detection antibody specific for the cytokine is added, followed by an enzyme conjugate (e.g., streptavidin-alkaline phosphatase).

-

Visualization: A substrate is added that precipitates as a colored spot at the site of cytokine secretion.

-

Analysis: The spots are counted, and the frequency of antigen-specific T-cells is calculated.

-

Flow Cytometry-Based Dextramer/Tetramer Assay:

Flow cytometry using dextramer or tetramer technology allows for the direct visualization and quantification of antigen-specific T-cells.

-

Principle: MHC-peptide multimers (dextramers or tetramers) are fluorescently labeled complexes of multiple MHC molecules, each loaded with the this compound peptide. These complexes bind with high avidity to the T-cell receptors (TCRs) of E75-specific CD8+ T-cells. By using fluorescently labeled antibodies against cell surface markers (e.g., CD3, CD8), these specific T-cells can be identified and quantified within a larger population of PBMCs.

-

General Protocol Outline:

-

PBMC Isolation: PBMCs are isolated from patient blood samples.

-

Staining: The cells are incubated with a cocktail of fluorescently labeled antibodies, including the MHC-peptide dextramer/tetramer and antibodies against T-cell lineage markers (CD3, CD8).

-

Washing: Unbound antibodies and reagents are washed away.

-

Acquisition: The stained cells are analyzed on a flow cytometer, which uses lasers to excite the fluorochromes and detectors to measure the emitted light.

-

Analysis: The data is analyzed to identify the percentage of CD8+ T-cells that are also positive for the this compound dextramer/tetramer, representing the antigen-specific CTL population.

-

Clinical Trial Workflow

The early-phase clinical trials for this compound in the adjuvant setting followed a general workflow from patient screening to long-term follow-up.

Conclusion

Early-phase clinical trials of this compound demonstrated that the vaccine is safe and immunogenic, capable of inducing a HER2-specific T-cell response in patients with breast cancer. The initial Phase I/II studies showed a promising, albeit not statistically significant, improvement in disease-free survival, particularly in optimally dosed patients. However, the subsequent Phase III PRESENT trial was halted due to futility, as it failed to show a significant difference in DFS between the vaccine and control arms in the HER2 low-expressing population.

More recent trials have explored this compound in combination with trastuzumab and in the neoadjuvant setting for DCIS. While the combination with trastuzumab did not improve DFS in the overall HER2-low population, a significant benefit was observed in the triple-negative breast cancer subset, warranting further investigation. The VADIS trial in DCIS patients also showed that the vaccine could induce a sustained antigen-specific T-cell response.

Despite the setback of the PRESENT trial, the data from these early-phase studies provide valuable insights into the potential of peptide vaccines in breast cancer immunotherapy. Future research may focus on identifying patient populations most likely to benefit, optimizing combination strategies, and refining immunomonitoring techniques to better correlate immune responses with clinical outcomes.

References

Nelipepimut-S for Ductal Carcinoma in Situ (DCIS): An In-depth Technical Guide on Initial Findings

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the initial findings regarding the use of Nelipepimut-S (NPS), a HER2-derived peptide vaccine, in patients with ductal carcinoma in situ (DCIS). The data and protocols are primarily based on the VADIS (Vaccine for DCIS) phase II clinical trial.

Introduction

Ductal carcinoma in situ (DCIS) is a non-invasive form of breast cancer. While not life-threatening in itself, it increases the risk of developing invasive breast cancer. This compound (also known as E75) is a nine-amino-acid peptide (KIFGLSAFL) derived from the extracellular domain of the HER2 protein.[1][2] It is a human leukocyte antigen (HLA)-A2/A3 restricted immunogenic peptide that, when combined with an immunoadjuvant like granulocyte-macrophage colony-stimulating factor (GM-CSF), is designed to stimulate a specific CD8-positive cytotoxic T-lymphocyte (CTL) response against HER2-expressing cells.[3][4] The combination of this compound and GM-CSF is known as NeuVax.[1] The rationale for investigating this compound in DCIS is that immunotherapy may be more effective in pre-invasive malignancies where the immune-suppressive tumor microenvironment is less established.

Mechanism of Action

This compound functions by activating the host's adaptive immune system to recognize and eliminate HER2-expressing cancer cells. The process is initiated when the vaccine is administered, and the this compound peptide is taken up by antigen-presenting cells (APCs), such as dendritic cells. These APCs then process the peptide and present it on their surface via MHC class I molecules. This complex is recognized by CD8+ T-cells, leading to their activation and differentiation into cytotoxic T-lymphocytes (CTLs). These activated CTLs can then identify and destroy HER2-expressing tumor cells, including those in DCIS lesions. The inclusion of GM-CSF in the vaccine formulation aims to enhance this immune response.

Clinical Trial Data: The VADIS Study

The primary source of initial findings for this compound in DCIS is the Phase II VADIS trial. This multicenter, prospective, randomized, single-blind trial evaluated the efficacy of preoperative vaccination with NeuVax versus GM-CSF alone in patients with DCIS.

The VADIS trial enrolled HLA-A2-positive patients with DCIS. The following table summarizes the patient disposition.

| Enrollment Milestone | Number of Patients |

| Registered | 45 |

| Ineligible (HLA-A2 negative) | 20 |

| Declined Participation / Withdrew | 8 |

| Failed Screening (Other) | 4 |

| Randomized | 13 |

| Randomized to NeuVax (NPS + GM-CSF) | 9 |

| Randomized to GM-CSF alone | 4 |

| Data sourced from multiple reports of the VADIS trial. |

The primary objective of the VADIS trial was to evaluate the NPS-specific cytotoxic T-lymphocyte (CTL) response. The key findings are summarized in the table below.

| Immunologic Endpoint | NeuVax (NPS + GM-CSF) Group | GM-CSF Alone Group | P-value |

| Mean % NPS-specific CTLs at 1-month post-op | 0.10 +/- 0.12% | 0.05 +/- 0.08% | 0.70 |

| Fold Increase in % NPS-specific CTLs (baseline to 1-month post-op) | 11-fold (0.01% to 0.11%) | 2.25-fold (0.04% to 0.09%) | Not Statistically Significant |

| Data from the VADIS trial indicates a numerically greater, though not statistically significant, increase in CTL response in the NeuVax arm. |

An interesting observation from the study was that both the NeuVax and the GM-CSF alone groups showed a sustained increase in NPS-specific CTLs at the final follow-up (3 to 6 months post-operatively).

This compound in combination with GM-CSF was found to be safe and well-tolerated in the preoperative setting for DCIS patients.

| Adverse Event Grade | NeuVax (NPS + GM-CSF) Group | GM-CSF Alone Group |

| Grade 1 | 93.3% | 89.3% |

| Grade 2 | 6.7% | 10.7% |

| The majority of adverse events in both arms were Grade 1, with similar toxicity profiles between the groups. |

Experimental Protocols

The experimental workflow for the VADIS trial involved several key stages from patient screening to follow-up.

-

NeuVax Arm: Patients received two inoculations of this compound (1000 µg) combined with GM-CSF (250 µg) prior to surgery.

-

Control Arm: Patients received two inoculations of GM-CSF alone.

-

Schedule: The vaccinations were administered two weeks apart.

-

Route of Administration: Intradermal injection.

-

Sample Collection: Blood samples were collected at multiple time points: pre-vaccination (baseline), at the time of surgery, one-month post-operation, and three to six months post-operation.

-

Assay: The number of NPS-specific CTLs was measured using a flow cytometry-based dextramer assay.

-

Primary Endpoint Analysis: The primary endpoint was the change in the mean percentage of NPS-specific CTLs from baseline to one-month post-surgical resection. Statistical analysis was performed using a two-sample t-test or Wilcoxon rank sum test.

Secondary objectives of the VADIS trial included:

-

Assessment of the toxicity profile and frequency of adverse events.

-

Evaluation of the presence of DCIS at resection.

-

Comparison of HER2 expression between the initial biopsy and the post-vaccination surgical specimen.

-

Analysis of histologic responses, including the degree of lymphocyte infiltration.

Conclusion and Future Directions

The initial findings from the Phase II VADIS trial demonstrate that this compound combined with GM-CSF is safe and can induce a sustained, antigen-specific T-cell response in HLA-A2-positive patients with DCIS. Although the primary endpoint of a statistically significant increase in NPS-specific CTLs compared to GM-CSF alone was not met, the numerical trend in favor of the NeuVax arm is encouraging. These results provide a proof-of-principle that vaccination in the preoperative setting can stimulate an adaptive immune response that could potentially prevent disease recurrence.

Further investigation in larger clinical trials is warranted to formally assess the clinical efficacy of this compound in reducing the risk of recurrence in patients with DCIS and other early-stage breast cancer settings. The sustained immune response observed in this early trial supports the continued development of this vaccine as a potential immunopreventive strategy.

References

The Evolution and Development of HER2-Targeted Peptide Vaccines: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The human epidermal growth factor receptor 2 (HER2) has long been identified as a critical oncogene, particularly in a significant subset of breast cancers. While monoclonal antibody therapies targeting HER2 have revolutionized patient outcomes, the quest for more durable and broadly applicable treatments has led to the exploration of active immunotherapy, specifically therapeutic vaccines. This technical guide provides an in-depth history of the development of HER2-targeted peptide vaccines, detailing the scientific rationale, key vaccine candidates, clinical trial outcomes, and the immunological assays used to evaluate their efficacy. From the initial focus on single cytotoxic T-lymphocyte (CTL) epitopes to the development of multi-epitope and combination strategies, this document traces the evolution of this promising therapeutic modality.

Introduction: The Rationale for Targeting HER2

HER2 is a member of the epidermal growth factor receptor (EGFR) family of receptor tyrosine kinases.[1] Overexpression of HER2, found in approximately 15-30% of breast cancers, leads to the formation of HER2 homodimers and heterodimers with other ErbB family members, such as HER1 (EGFR) and HER3. This dimerization triggers the autophosphorylation of the intracellular kinase domain, initiating a cascade of downstream signaling pathways.

The two major signaling cascades activated by HER2 are the phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR and the Ras/Raf/mitogen-activated protein kinase (MAPK) pathways. These pathways are integral to regulating cell proliferation, survival, differentiation, and angiogenesis. In HER2-overexpressing cancers, the constitutive activation of these pathways drives uncontrolled tumor growth and is associated with a more aggressive disease phenotype and poorer prognosis.[2]

The success of HER2-targeted therapies, such as the monoclonal antibody trastuzumab, validates HER2 as a prime target for cancer therapy. However, the limitations of passive immunotherapy, including the development of resistance and the requirement for ongoing treatment, have spurred interest in therapeutic vaccines that can induce a durable, HER2-specific immune response.

The Historical Development of HER2-Targeted Peptide Vaccines

The development of HER2-targeted peptide vaccines has progressed through several stages, from the initial identification of immunogenic peptides to the design of more complex vaccines aimed at eliciting a comprehensive immune response.

First-Generation Vaccines: Targeting Cytotoxic T-Lymphocytes

The initial foray into HER2 peptide vaccines focused on identifying short peptide epitopes capable of binding to Major Histocompatibility Complex (MHC) class I molecules and activating HER2-specific CD8+ cytotoxic T-lymphocytes (CTLs).

-

E75 (Nelipepimut-S): One of the earliest and most extensively studied HER2-derived peptides is E75, a nine-amino-acid peptide (KIFGSLAFL) from the extracellular domain of HER2.[3] Preclinical studies in the early 1990s identified E75 as a potent stimulator of CTLs that could lyse HER2-expressing tumor cells.[3] Early clinical trials in patients with metastatic cancers showed that E75, when administered with an adjuvant like granulocyte-macrophage colony-stimulating factor (GM-CSF), was safe and could induce a peptide-specific immune response.[3]

-

GP2: Another MHC class I peptide, GP2 (IISAVVGIL), is derived from the transmembrane domain of HER2. Similar to E75, GP2 was developed to stimulate a CD8+ T-cell response. Phase I trials demonstrated its safety and immunogenicity, paving the way for further clinical investigation.

Second-Generation Vaccines: Engaging T-Helper Cells and Multi-Epitope Strategies

A limitation of the first-generation vaccines was their reliance on a single CTL epitope, which could be insufficient to induce a robust and sustained anti-tumor response. This led to the development of second-generation vaccines designed to engage CD4+ T-helper cells and incorporate multiple epitopes.

-

AE37: To broaden the immune response, the AE37 vaccine was developed. It consists of a 15-amino-acid peptide from the intracellular domain of HER2 (AE36) linked to the Ii-Key peptide, which enhances its binding to MHC class II molecules. This design primarily aims to activate CD4+ T-helper cells, which are crucial for orchestrating a comprehensive anti-tumor immune response, including the activation and maintenance of CTLs.

-

Multi-epitope Vaccines: Recognizing the potential for a more potent and durable immune response, researchers began to explore vaccines that combine multiple HER2-derived peptides. These vaccines often include both MHC class I and class II epitopes to simultaneously activate both CD8+ and CD4+ T-cells.

Combination Therapies: Synergizing with Standard of Care

A significant advancement in the field has been the combination of HER2 peptide vaccines with standard-of-care treatments, particularly trastuzumab. The rationale is that trastuzumab can enhance the efficacy of the vaccine by increasing the presentation of HER2 antigens to the immune system and by priming T-cells.

Clinical Trial Data Summary

The clinical development of HER2-targeted peptide vaccines has yielded a wealth of data on their safety, immunogenicity, and clinical efficacy. The following tables summarize key quantitative data from clinical trials of the most prominent vaccine candidates.

Immunogenicity of HER2 Peptide Vaccines

| Vaccine | Trial Phase | Number of Patients | Immunologic Endpoint | Results | Citation(s) |

| E75 (this compound) | I/II | 187 | Delayed-Type Hypersensitivity (DTH) | Significant increase in DTH reaction in vaccinated group vs. control. | |

| CD8+ T-cell Numbers | Significant change in CD8+ T-cell numbers post-vaccination. | ||||

| GP2 | I | 18 | GP2-specific CD8+ T-cells | Increase from 0.4% to 1.1% (p < 0.001). | |

| DTH Reaction | Increase from 0 mm to 27.5 mm (p < 0.001). | ||||

| II | 180 | CD8+ T-cell Numbers | Significant change in CD8+ T-cell numbers post-vaccination. | ||

| AE37 | I | 15 | DTH Reaction | Increased to 56 mm² after injection. | |

| T-cell Proliferation | Dose-dependent increase in HER2-specific T-cell proliferation. | ||||

| HER-Vaxx | II | 19 (Vaccine arm) | HER2-specific IgG and IgG1 | High levels induced (p < 0.001 vs. controls). |

Clinical Efficacy of HER2 Peptide Vaccines

| Vaccine | Trial Phase | Patient Population | N (Vaccine/Control) | Endpoint | Result (Vaccine vs. Control) | Citation(s) |

| E75 (this compound) | II | Node-positive & high-risk node-negative breast cancer | 108 / 79 | 5-year DFS Rate | 89.7% vs. 80.2% (p=0.08) | |

| Recurrence Rate | 5.6% vs. 14.2% (at 18-month follow-up, p=0.04) | |||||

| GP2 | II | HER2-expressing breast cancer | 89 / 91 | 5-year DFS Rate (ITT) | 88% vs. 81% (p=0.43) | |

| HER2 3+ patients (per-treatment) | 51 / 50 | 5-year DFS Rate | 100% vs. 89% (p=0.08) | |||

| AE37 | II | HER2-expressing breast cancer | 153 / 145 | 5-year DFS Rate | 80.8% vs. 79.5% (p=0.70) | |

| Triple-negative breast cancer (TNBC) subgroup | 25 / 25 | DFS Rate | 77.7% vs. 49.0% (p=0.12) | |||

| HER-Vaxx | II | Advanced Gastric Cancer | 19 / 17 | Median OS | 13.9 months vs. 8.31 months (HR 0.60) | |

| Median PFS | 6.93 months vs. 6.01 months (HR 0.80) |

Safety and Toxicity of HER2 Peptide Vaccines

| Vaccine | Trial Phase | Most Common Adverse Events (All Grades) | Grade 3/4 Adverse Events | Citation(s) |

| E75 (this compound) | I/II | Injection site reactions, fatigue, myalgia | Low incidence, primarily related to GM-CSF. | |

| GP2 | II | Injection site reactions, fatigue, headache, myalgia | Minimal, comparable to GM-CSF alone. | |

| AE37 | II | Minimal toxicities reported. | No significant differences compared to control. | |

| HER-Vaxx | II | No additional toxicity due to the vaccine was observed. | Similar rates of serious TEAEs to chemotherapy alone. |

Experimental Protocols for Immunological Monitoring

The evaluation of HER2-targeted peptide vaccines relies on a suite of immunological assays to quantify the induced immune response. The following sections provide detailed methodologies for key experiments.

Enzyme-Linked Immunospot (ELISpot) Assay for IFN-γ Secretion

Objective: To quantify the frequency of antigen-specific T-cells that secrete IFN-γ upon stimulation with a HER2 peptide.

Methodology:

-

Plate Coating: Pre-wet a 96-well PVDF membrane plate with 35% ethanol for 1 minute, then wash three times with sterile PBS. Coat the wells with an anti-human IFN-γ capture antibody overnight at 4°C.

-

Cell Plating: Wash the plate to remove unbound antibody and block with cell culture medium for at least 2 hours at 37°C. Add peripheral blood mononuclear cells (PBMCs) from the vaccinated patient to the wells in the presence or absence of the specific HER2 peptide. Include positive (e.g., PHA) and negative controls.

-

Incubation: Incubate the plate for 18-24 hours at 37°C in a humidified incubator with 5% CO2 to allow for cytokine secretion.

-

Detection: Discard the cells and wash the plate. Add a biotinylated anti-human IFN-γ detection antibody and incubate for 2 hours at 37°C.

-

Enzyme Conjugation: Wash the plate and add streptavidin-alkaline phosphatase. Incubate for 45 minutes at room temperature.

-

Substrate Development: Wash the plate and add a substrate solution (e.g., BCIP/NBT). Incubate for approximately 5 minutes until spots develop.

-

Analysis: Stop the reaction by washing with water. Allow the plate to dry and count the spots using an ELISpot reader. The number of spots corresponds to the number of IFN-γ-secreting cells.

Chromium-51 (⁵¹Cr) Release Cytotoxicity Assay

Objective: To measure the ability of vaccine-induced CTLs to lyse HER2-expressing target cells.

Methodology:

-

Target Cell Labeling: Incubate HER2-expressing tumor cells (target cells) with ⁵¹Cr for 1-2 hours. This allows the radioactive chromium to be taken up by the cells.

-

Co-culture: Wash the labeled target cells to remove excess ⁵¹Cr. Co-culture the target cells with effector cells (CTLs from the vaccinated patient) at various effector-to-target (E:T) ratios in a 96-well plate.

-

Controls: Include control wells for spontaneous release (target cells with media only) and maximum release (target cells with a detergent to lyse all cells).

-

Incubation: Incubate the plate for 4-5 hours at 37°C to allow for cell lysis.

-

Supernatant Collection: Centrifuge the plate and collect the supernatant from each well.

-

Radioactivity Measurement: Measure the amount of ⁵¹Cr released into the supernatant using a gamma counter.

-

Calculation: Calculate the percentage of specific lysis using the following formula: % Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100.

Intracellular Cytokine Staining (ICS) by Flow Cytometry

Objective: To identify and quantify the phenotype of HER2-specific T-cells (e.g., CD4+ or CD8+) that produce specific cytokines (e.g., IFN-γ, TNF-α).

Methodology:

-

Cell Stimulation: Stimulate PBMCs from the vaccinated patient with the HER2 peptide in the presence of a protein transport inhibitor (e.g., Brefeldin A) for 4-6 hours. This allows cytokines to accumulate within the cells.

-

Surface Staining: Stain the cells with fluorescently labeled antibodies against cell surface markers (e.g., CD3, CD4, CD8).

-

Fixation and Permeabilization: Fix the cells with a fixation buffer (e.g., formaldehyde) to preserve their structure, and then permeabilize the cell membrane with a permeabilization buffer to allow antibodies to enter the cell.

-

Intracellular Staining: Stain the permeabilized cells with fluorescently labeled antibodies against intracellular cytokines (e.g., anti-IFN-γ, anti-TNF-α).

-

Data Acquisition: Acquire the data on a flow cytometer, which measures the fluorescence of each individual cell.

-

Analysis: Analyze the data using flow cytometry software to identify the percentage of CD4+ or CD8+ T-cells that are positive for the specific cytokine(s) in response to the HER2 peptide.

Delayed-Type Hypersensitivity (DTH) Assay

Objective: To assess the in vivo cell-mediated immune response to the HER2 peptide.

Methodology:

-

Sensitization: The patient is sensitized to the HER2 peptide through the vaccination series.

-

Challenge: After a defined period following vaccination, a small, non-immunizing dose of the HER2 peptide is injected intradermally.

-